Boc-3-iodo-D-Phenylalanine
Overview
Description
Boc-3-iodo-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of an iodine atom at the third position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-iodo-D-Phenylalanine typically begins with D-Phenylalanine as the starting material. The process involves the iodination of the phenyl ring, followed by the protection of the amino group with a Boc group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring. The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-3-iodo-D-Phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido- or cyano-phenylalanine derivatives can be formed.
Coupling Products: Biaryl compounds or other complex structures can be synthesized through coupling reactions.
Deprotected Amino Acid: The removal of the Boc group yields 3-iodo-D-Phenylalanine.
Scientific Research Applications
Boc-3-iodo-D-Phenylalanine has several applications in scientific research:
Proteomics: It is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicinal Chemistry: The compound serves as a building block for designing novel pharmaceuticals and enzyme inhibitors.
Biological Studies: It is used to investigate the role of phenylalanine derivatives in biological systems and metabolic pathways
Mechanism of Action
The mechanism of action of Boc-3-iodo-D-Phenylalanine is primarily related to its role as a precursor in peptide synthesis The Boc group protects the amino group during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable tool in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Boc-4-iodo-L-Phenylalanine
- Boc-3-bromo-D-Phenylalanine
- Boc-3-chloro-D-Phenylalanine
Comparison
Boc-3-iodo-D-Phenylalanine is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can influence the reactivity and selectivity of the compound in chemical reactions. Additionally, the D-configuration of the amino acid can lead to different biological activities compared to its L-counterparts.
Properties
IUPAC Name |
(2R)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673987 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-66-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-iodo-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-t-Butyloxycarbonyl-D-3-iodophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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